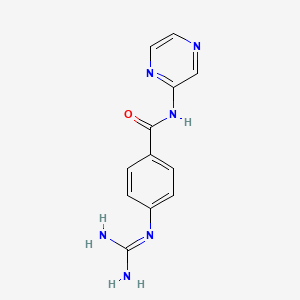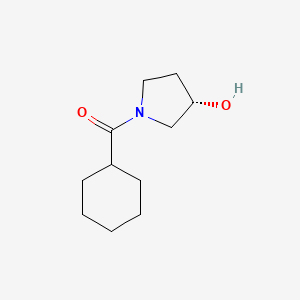
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is a compound that features a cyclohexyl group attached to a pyrrolidine ring with a hydroxyl group at the 3-position.
Preparation Methods
The synthesis of (S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclohexyl group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.
Scientific Research Applications
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It finds applications in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
cyclohexyl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2/t10-/m0/s1 |
InChI Key |
JNSKMOCWGMKKHK-JTQLQIEISA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CC[C@@H](C2)O |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


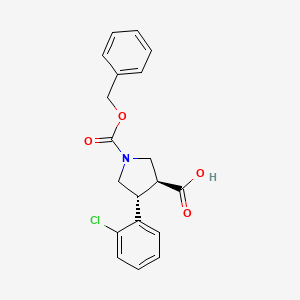
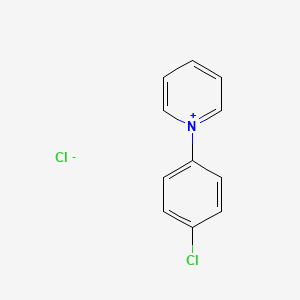

![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
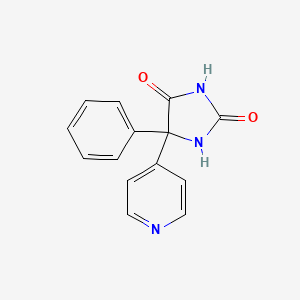
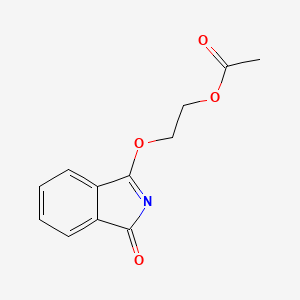
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
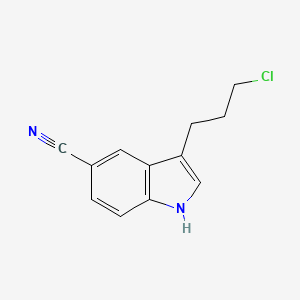
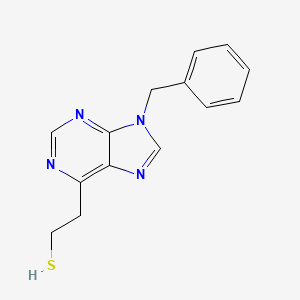

![2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15217594.png)
![N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide](/img/structure/B15217604.png)

